3-(aminomethyl)-N,N-diethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(aminomethyl)-N,N-diethylpyridin-2-amine” is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Chemical Reactions Analysis
Amines, including “3-(aminomethyl)-N,N-diethylpyridin-2-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : This compound is used as an intermediate in the synthesis of other compounds . It’s particularly involved in Suzuki-Miyaura reactions , which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .
- Methods of Application : The compound is used in a reaction with a palladium catalyst to couple with various organic halides in a Suzuki-Miyaura reaction .
- Results or Outcomes : The outcomes of these reactions are biaryl compounds, which have wide applications in pharmaceuticals, agrochemicals, and functional materials .
-
Scientific Field: Medicinal Chemistry
- Application : The compound can be an effective catalyst for amidation and esterification of carboxylic acids . These reactions are fundamental in medicinal chemistry for the synthesis of a wide variety of bioactive compounds .
- Methods of Application : The compound, in the presence of a suitable base, can catalyze the reaction of carboxylic acids with amines or alcohols to form amides or esters, respectively .
- Results or Outcomes : The products of these reactions are amides and esters, which are common motifs in bioactive compounds and drugs .
properties
IUPAC Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFAOZBFQTYAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.